molecular formula C10H10N2O5S2 B056499 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-77-4

3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B056499
CAS RN: 114260-77-4
M. Wt: 302.3 g/mol
InChI Key: UGKOQZYTTXJESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CMMD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzothiadiazine derivatives and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its ability to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in regulating cell growth and apoptosis. 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide binds to the catalytic subunit of PP2A, leading to its inhibition and subsequent activation of various signaling pathways that induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its high potency and specificity towards PP2A inhibition. However, the limitations of using 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments include its low solubility in water, which can affect its bioavailability and toxicity.

Future Directions

For 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide research include the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action in more detail. Additionally, studies can focus on the optimization of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives to enhance its potency, specificity, and bioavailability.

Synthesis Methods

The synthesis of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-mercapto benzoic acid with 6-amino-3-methoxy-4-phenyl-1,2,4-benzothiadiazine 1,1-dioxide. The reaction occurs in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified through column chromatography to obtain pure 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide.

Scientific Research Applications

3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential therapeutic properties in various scientific research studies. One of the significant applications of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is its use as a potential anti-cancer agent. Studies have shown that 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.

properties

CAS RN

114260-77-4

Product Name

3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide

Molecular Formula

C10H10N2O5S2

Molecular Weight

302.3 g/mol

IUPAC Name

2-[(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H10N2O5S2/c1-17-6-2-3-8-7(4-6)11-10(12-19(8,15)16)18-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

UGKOQZYTTXJESO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O

Origin of Product

United States

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